3-(2-methanesulfonylethyl)azetidine hydrochloride
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Overview
Description
3-(2-Methanesulfonylethyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methanesulfonylethyl)azetidine hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methanesulfonylethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonyl group, which is a good leaving group.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium or gold complexes can be used to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while ring-opening reactions can produce a variety of linear or branched compounds .
Scientific Research Applications
3-(2-Methanesulfonylethyl)azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-methanesulfonylethyl)azetidine hydrochloride involves its ability to undergo ring-opening and substitution reactions. The methanesulfonyl group acts as a leaving group, facilitating these reactions. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more reactive compared to other less strained heterocycles .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that also exhibit significant ring strain and reactivity.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with less ring strain compared to azetidines.
Uniqueness
3-(2-Methanesulfonylethyl)azetidine hydrochloride is unique due to its combination of ring strain and the presence of a good leaving group (methanesulfonyl), which imparts high reactivity and versatility in chemical synthesis .
Properties
CAS No. |
2680542-64-5 |
---|---|
Molecular Formula |
C6H14ClNO2S |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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